6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
Description
6-(4-Methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic oxime ether derivative characterized by a nicotinaldehyde core substituted with a 4-methylphenoxy group at the 6-position and an O-(2,4-dichlorobenzyl)oxime moiety at the aldehyde position. Its IUPAC name is (E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine, with the molecular formula C₂₁H₁₆Cl₂N₂O₂ (molecular weight 423.28 g/mol) . This compound is structurally related to other dichlorobenzyl oximes but differs in its aromatic substitution pattern and heterocyclic framework.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYJJKCPPWZKKY-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with the molecular formula CHClNO and a molar mass of approximately 387.26 g/mol. Its structure consists of a nicotinaldehyde core modified with a 4-methylphenoxy group and a 2,4-dichlorobenzyl oxime moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxime functional group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their functions. Additionally, the phenoxy group may engage in hydrophobic interactions with protein structures, affecting enzymatic activities and signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing phenoxy groups can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in tumor progression. For example, compounds with similar structures have been noted to inhibit the proliferation of various cancer cell lines in vitro.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of various oxime derivatives on human cancer cell lines demonstrated that compounds structurally related to this compound significantly reduced cell viability at micromolar concentrations. The IC values ranged from 5 to 20 µM depending on the specific cell line tested.
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their anticancer effects. It was found that treatment with oxime derivatives led to increased levels of reactive oxygen species (ROS), promoting oxidative stress and subsequent apoptosis in cancer cells.
- Animal Models : In vivo studies using mouse models have indicated that administration of related compounds can lead to reduced tumor growth rates compared to untreated controls, suggesting potential therapeutic applications.
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound and its analogs:
| Compound Name | Molecular Formula | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | CHClNO | Antimicrobial, Anticancer | 5-20 |
| 6-(Chlorophenoxy)nicotinaldehyde O-(3-fluorobenzyl)oxime | CHClFNO | Anticancer | 10-25 |
| 2-(Phenylsulfanylnicotinaldehyde O-(2,4-dichlorobenzyl)oxime | CHClNOS | Antimicrobial | 15-30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several oxime ethers, particularly those featuring dichlorobenzyl groups. Key analogues include:
Key Differences and Implications
Substitution Patterns: The 2,4-dichlorobenzyl group in the target compound contrasts with the 3,4-dichlorobenzyl group in CITCO. This positional difference likely impacts receptor binding specificity. CITCO's 3,4-dichloro substitution is critical for CAR activation , whereas 2,4-dichloro derivatives (e.g., chromanone oximes) exhibit anticonvulsant effects . The nicotinaldehyde core in the target compound differs from CITCO’s imidazothiazole core, which may alter metabolic stability and target engagement.
Biological Activity: CITCO is a well-characterized CAR agonist with nanomolar potency (EC₅₀ = 20–50 nM in CAR activation assays) and selectivity over pregnane X receptor (PXR) . It induces CYP2B6 expression in human hepatocytes, a hallmark of CAR activation . O-(2,4-Dichlorobenzyl)oxime derivatives (e.g., chromanone oximes) delay pentylenetetrazol (PTZ)-induced seizures by 715–776 seconds in rodents, compared to 264 seconds in controls . The 2,4-dichloro substitution and chromanone core are linked to this activity.
Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
